molecular formula C15H12ClN3O3S B2794068 2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1020977-44-9

2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2794068
CAS No.: 1020977-44-9
M. Wt: 349.79
InChI Key: MJJCXNUQZZNFRH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the oxadiazole ring with thiophen-2-ylmethyl halides in the presence of a base.

    Attachment of the 4-chlorophenoxy group: This can be done through nucleophilic substitution reactions where the oxadiazole derivative reacts with 4-chlorophenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(4-bromophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(5-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of both the thiophen-2-ylmethyl and 4-chlorophenoxy groups, which confer specific chemical and biological properties. These structural features may enhance its activity and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-10-3-5-11(6-4-10)21-9-13(20)17-15-19-18-14(22-15)8-12-2-1-7-23-12/h1-7H,8-9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJCXNUQZZNFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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